molecular formula C20H15NO4 B10868099 (4Z)-4-[2-(4-methoxyphenyl)-4H-chromen-4-ylidene]-2-methyl-1,3-oxazol-5(4H)-one

(4Z)-4-[2-(4-methoxyphenyl)-4H-chromen-4-ylidene]-2-methyl-1,3-oxazol-5(4H)-one

Cat. No.: B10868099
M. Wt: 333.3 g/mol
InChI Key: PHHNHCGIYSWLTL-MNDPQUGUSA-N
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Description

4-[2-(4-METHOXYPHENYL)-4H-CHROMEN-4-YLIDEN]-2-METHYL-1,3-OXAZOL-5-ONE is a complex organic compound that belongs to the class of heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(4-METHOXYPHENYL)-4H-CHROMEN-4-YLIDEN]-2-METHYL-1,3-OXAZOL-5-ONE typically involves multicomponent reactions. One common method includes the condensation of 5-hydroxy-4,7-dimethyl-2H-chromen-2-one with 4-methoxyphenylglyoxal and Meldrum’s acid . This reaction proceeds in two steps: the initial interaction of starting materials in acetonitrile (MeCN) and the final formation of the target compound in acidic media .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of multicomponent reactions and the use of common reagents like Meldrum’s acid and arylglyoxals suggest that scalable synthesis could be achieved through optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

4-[2-(4-METHOXYPHENYL)-4H-CHROMEN-4-YLIDEN]-2-METHYL-1,3-OXAZOL-5-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different derivatives depending on the reducing agents used.

    Substitution: The compound can participate in substitution reactions, particularly at the methoxyphenyl and chromenylidene moieties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives .

Mechanism of Action

The mechanism of action of 4-[2-(4-METHOXYPHENYL)-4H-CHROMEN-4-YLIDEN]-2-METHYL-1,3-OXAZOL-5-ONE involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to various receptors and enzymes, potentially modulating their activity. This interaction can lead to changes in biochemical pathways, influencing cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[2-(4-METHOXYPHENYL)-4H-CHROMEN-4-YLIDEN]-2-METHYL-1,3-OXAZOL-5-ONE is unique due to its fused chromenylidene and oxazole rings, which provide distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C20H15NO4

Molecular Weight

333.3 g/mol

IUPAC Name

(4Z)-4-[2-(4-methoxyphenyl)chromen-4-ylidene]-2-methyl-1,3-oxazol-5-one

InChI

InChI=1S/C20H15NO4/c1-12-21-19(20(22)24-12)16-11-18(13-7-9-14(23-2)10-8-13)25-17-6-4-3-5-15(16)17/h3-11H,1-2H3/b19-16-

InChI Key

PHHNHCGIYSWLTL-MNDPQUGUSA-N

Isomeric SMILES

CC1=N/C(=C\2/C=C(OC3=CC=CC=C32)C4=CC=C(C=C4)OC)/C(=O)O1

Canonical SMILES

CC1=NC(=C2C=C(OC3=CC=CC=C32)C4=CC=C(C=C4)OC)C(=O)O1

Origin of Product

United States

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